molecular formula C12H14N4S B15376679 N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-3,4-dimethyl-aniline CAS No. 33175-05-2

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-3,4-dimethyl-aniline

Cat. No.: B15376679
CAS No.: 33175-05-2
M. Wt: 246.33 g/mol
InChI Key: GURHYJXYUYTCLC-UHFFFAOYSA-N
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Description

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-3,4-dimethyl-aniline is a heterocyclic aromatic compound featuring a thiazole-imino core fused to a 3,4-dimethyl-substituted aniline moiety. The thiazole ring (a five-membered ring containing sulfur and nitrogen) is functionalized with an imino group (=NH) at position 2 and a methyl group at position 2. While direct studies on this compound are scarce, its structural analogs suggest applications in pharmaceuticals, agrochemicals, or materials science .

Properties

CAS No.

33175-05-2

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-4-5-10(6-8(7)2)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

GURHYJXYUYTCLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(N=C(S2)N)C)C

Origin of Product

United States

Biological Activity

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-3,4-dimethyl-aniline is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, toxicity, and potential therapeutic uses.

PropertyValue
Molecular FormulaC11H12N4S
Molecular Weight232.305 g/mol
Density1.31 g/cm³
Boiling Point338.2 °C at 760 mmHg
Flash Point158.4 °C

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival .

2. Anticancer Potential

Compounds containing thiazole rings have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of cell cycle regulators . For example, studies on related thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

3. Toxicity and Safety Profile

The toxicity of thiazole-based compounds is a critical area of research. For this compound, toxicity assessments are essential to determine safe dosage levels for potential therapeutic applications. Previous findings on structurally similar compounds suggest that while they can exhibit beneficial biological activities, they may also pose risks such as genotoxicity and organ toxicity at higher concentrations .

Case Study 1: Antibacterial Efficacy

A study conducted on thiazole derivatives found that a compound with a similar structure to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens . This suggests potential utility in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on related thiazole compounds demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The compounds induced apoptosis and inhibited cell proliferation at concentrations as low as 25 µM . These findings highlight the potential of this compound in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2,3-Dichloro-N-[(E)-(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline (CAS 32320-16-4)

  • Structural Differences : The aniline ring is substituted with 2,3-dichloro groups instead of 3,4-dimethyl.
  • Applications : While unconfirmed, its dichloro substitution may enhance stability for pesticidal or antimicrobial uses, as seen in halogenated agrochemicals .

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

  • Core Heterocycle: NAT-1 and NAT-2 feature a 4-oxo-thiazolidin ring, contrasting with the thiazol-5-ylidene-imino group in the target compound.
  • Substituent Effects :
    • NAT-1 (4-methoxy-phenyl) may exhibit antioxidant properties due to methoxy’s electron-donating effects.
    • NAT-2 (3,5-di-tert-butyl-4-hydroxy-phenyl) is tailored for radical scavenging, unlike the dimethyl-aniline analog .

  • Pharmacological Potential: Thiazolidinones are known for anti-inflammatory and antidiabetic activities, suggesting divergent biological targets compared to thiazole-imino derivatives .

CJ-0 to CJ-6 (Ketimines from 3,4-Dimethyl-aniline)

  • Synthesis: Condensation of 3,4-dimethyl-aniline with aromatic ketones yields ketimines, structurally distinct from the thiazole-imino linkage.
  • Utility: These compounds are explored as ligands or intermediates in catalysis, contrasting with the thiazole-imino system’s unexplored roles .

Comparative Data Table

Compound Core Structure Aniline Substituents Key Functional Groups Potential Applications
N-[(2-Imino-4-methyl...)-aniline Thiazol-5-ylidene-imino 3,4-dimethyl Imino, methyl-thiazole Pharmaceuticals, agrochemicals
2,3-Dichloro analog (CAS 32320-16-4) Thiazol-5-ylidene-imino 2,3-dichloro Chlorine, imino Pesticides, stabilizers
NAT-1 4-Oxo-thiazolidin 4-methoxy-phenyl Methoxy, nicotinamide Antioxidants, anti-inflammatory agents
CJ-0 to CJ-6 Ketimine 3,4-dimethyl C=N, aromatic ketone Catalysis, optical materials

Research Findings and Implications

Physicochemical Properties

  • Thermal Stability : Thiazole rings generally exhibit high thermal stability, suggesting utility in high-temperature material applications .

Q & A

Q. What are the optimal synthetic routes for N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-3,4-dimethyl-aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of thiazole- and aniline-derived compounds typically involves condensation reactions. For analogs, refluxing equimolar amounts of aminothiazole derivatives with substituted anilines in acetic acid with sodium acetate as a catalyst (3–5 hours) is common. Optimization includes adjusting molar ratios (e.g., 1:1.1 for limiting reagents), controlling reflux temperature (100–110°C), and using recrystallization from DMF/acetic acid mixtures to improve purity . Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can the molecular structure of this compound be accurately characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm proton environments (e.g., imino and methyl groups) and FT-IR for functional groups (C=N stretch ~1600 cm1^{-1}).
  • Crystallography : Employ X-ray diffraction with programs like SHELXL for refinement. APEX2 and SAINT are recommended for data collection and processing. Resolve ambiguities in thiazole-imino tautomerism by analyzing bond lengths (e.g., C=N vs. C-N) and hydrogen-bonding networks .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to structural analogs (e.g., antimicrobial or anticancer activity). Use the following table for comparison with similar compounds:
Compound ClassAssay TypeObserved ActivityReference
Thiazole-triazole hybridsAnticancer (MCF7)IC50_{50} = 12.5 µM
Pyrazoline derivativesAntimicrobialZone of inhibition: 18 mm

Prioritize dose-response studies and cytotoxicity profiling (e.g., HEK293 cells) to establish selectivity .

Advanced Research Questions

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or target interactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate electrostatic potentials, identifying nucleophilic/electrophilic sites. For pharmacological targets, use molecular docking (AutoDock Vina) against proteins like EGFR or COX-2, comparing binding affinities with known inhibitors. Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics .

Q. What strategies resolve contradictions between theoretical predictions (e.g., DFT) and experimental results in pharmacological studies?

  • Methodological Answer :
  • Data Triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to confirm critical residues.
  • Solvent Effects : Re-run simulations incorporating explicit solvent models (e.g., PBS in MD simulations) to account for hydration effects overlooked in dry-lab predictions.
  • Experimental Replication : Use orthogonal assays (e.g., ITC for binding thermodynamics) to verify discrepancies in IC50_{50} vs. docking scores .

Q. How can researchers address discrepancies in crystallographic data interpretation, such as ambiguous electron density for the imino-thiazole moiety?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Check for pseudo-merohedral twinning via Rint_{int} values (>0.3 suggests twinning).
  • Alternative Conformations : Model disorder using PART/SUMP instructions and validate with residual density maps. Compare with analogous structures (e.g., 3-(2-methyl-1,3-thiazol-4-yl)aniline, InChI:1S/C10H10N2S) to identify common packing motifs .

Q. What methodologies are effective for analyzing tautomeric equilibria in solution vs. solid states?

  • Methodological Answer :
  • Solid-State : Use X-ray crystallography to fix tautomeric forms. For dynamic solutions, employ 15^15N NMR or UV-Vis titration (e.g., pH-dependent shifts at 300–400 nm).
  • Computational : Calculate tautomer stability via Gibbs free energy differences (ΔG) using PCM solvent models in DFT .

Data Contradiction and Validation

Q. How should researchers approach conflicting bioactivity results across different assay platforms?

  • Methodological Answer :
  • Assay Conditions : Standardize variables (e.g., serum concentration, incubation time). For example, discrepancies in antimicrobial activity may arise from broth microdilution vs. agar diffusion methods.
  • Metadata Analysis : Use tools like PRISMA to review assay parameters in literature. Replicate studies under controlled conditions, reporting detailed protocols (e.g., ATCC strain IDs, passage numbers) .

Q. What statistical frameworks are robust for small-sample studies in structure-activity relationship (SAR) analysis?

  • Methodological Answer : Apply Bayesian regression to handle limited data, incorporating prior knowledge (e.g., Hammett constants for substituent effects). Use bootstrapping to estimate confidence intervals for IC50_{50} values. For multivariate SAR, employ PLS (partial least squares) regression to reduce dimensionality .

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